molecular formula C45H71NO17 B1676578 Midecamycin acetate CAS No. 55881-07-7

Midecamycin acetate

カタログ番号: B1676578
CAS番号: 55881-07-7
分子量: 898.0 g/mol
InChIキー: GQNZGCARKRHPOH-LXTSXRIISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Acylation of Midecamycin Acetate

Acylation with Acetic Anhydride or Acetyl Chloride
Midecamycin can be acetylated using acetic anhydride in hot pyridine or with acetyl chloride and Molecular Sieve 4A-30 in dichloromethane to produce 9,2,3-triacetylmidecamycin .

Acylation to Enhance Site Selectivity
Research has explored the site selectivity of acylation in amphiphilic diols, relevant to midecamycin. By using imidazole-based nucleophilic catalysts, acylation can be directed towards apolar sites. Changing the acylating agent from anhydride to acyl chloride, especially with new catalysts, accelerates the reaction and increases selectivity for the apolar site .

When acylating midecamycin with butyric anhydride, the basic dimethylamino group in the substrate can override the catalyst’s selectivity, leading to selective acylation of the alcohol in the polar domain. To counteract this, an acid additive or acyl chloride can be used. Using acyl chloride with a suitable catalyst can reverse the product ratio to favor acylation at the apolar site .

General Procedure for Midecamycin Acylation Catalysis
In a general procedure for midecamycin acylation catalysis, the following conditions are used :

  • Substrate: 0.1 mmol

  • Acylating agent: 0.4 mmol butyric anhydride or butyryl chloride

  • Additive: p-TsOH (0.1 mmol, 1 equiv, when acid is used)

  • Catalyst: 0.005 mmol (5 mol %)

  • Solvent: 1 mL benzene

  • Temperature: Room temperature

The reaction is quenched with methanol (for anhydride) or a methanolic solution of DIPEA (0.03 M, for acyl chloride). HPLC is used to determine the ratio of products and the degree of conversion .

Glycosylation of this compound

Glycosylation Reactions and Products
Midecamycin can be glucosylated, resulting in monoglucosylated products. One such product is midecamycin 2′-O-glucopyranoside, with the glycosylation occurring at the 2′-OH in the mycaminosyl moiety .

Enzymatic Glycosylation
Glycosylation can be achieved using glycosyltransferases (GTs). For example, OleD prefers to attack the 2′-OH in the mycaminosyl moiety of midecamycin. Midecamycin 2′-O-glucopyranoside can be prepared using wild-type OleD, Q327F, and Q327A as biocatalysts .

Preparation of Acetyl Midecamycin

A method for preparing acetyl midecamycin involves dissolving midecamycin in ethyl acetate, adding an acid scavenger (N, N-diethylaniline) and an acylating agent (acetyl chloride) to carry out an acylation reaction . The process includes the following steps:

  • Acylation reaction in ethyl acetate with N, N-diethylaniline and acetyl chloride.

  • Distillation under reduced pressure to remove excess acylating agent and ethyl acetate.

  • Cooling to precipitate N,N-diethylaniline hydrochloride, followed by filtration.

  • Washing the filtrate with water and distilling off ethyl acetate under reduced pressure.

  • Dissolving the residue in ethanol and conducting an alcoholysis reaction.

  • Removing a portion of ethanol by vacuum distillation and adding isopropanol for crystallization.

  • Collecting and drying the crystals to obtain acetylmidecamycin .
    This method avoids using a catalyst and reduces the discharge of acidic waste liquid, which lowers costs and improves product yield and quality .

Reaction Conditions and Results
In a 400L glass-lined reaction vessel :

  • Solvents: 100-160 kg ethyl acetate

  • Reactants: 50 kg midecamycin, 55-80 kg N, N-diethylaniline, 50-55 kg acetyl chloride

  • Temperature: 45-60°C for acylation

  • Acylation Time: 40-70 hours

  • Alcoholysis: Ethanol at 45-60°C for 4-8 hours

After the acylation reaction, ethyl acetate is evaporated under reduced pressure, and the mixture is cooled to precipitate N,N-diethylaniline hydrochloride, which is then filtered off. The filtrate is washed with deionized water, and the solvent ethyl acetate is evaporated under reduced pressure. The residue is dissolved in ethanol and alcoholyzed. Isopropanol is added, and the mixture is cooled to crystallize, centrifuged, and vacuum-dried to obtain acetyl-midecamycin crystals .

Purity Analysis
The purity of the resulting acetyl-midecamycin crystals can be high, reaching over 98.3% as determined by HPLC .

科学的研究の応用

Clinical Applications

Midecamycin acetate is effective against a broad spectrum of Gram-positive and some Gram-negative bacteria. Its primary clinical applications include:

  • Respiratory Tract Infections : Midecamycin is commonly prescribed for bacterial infections affecting the upper and lower respiratory tracts, including bronchitis and pneumonia.
  • Skin and Soft Tissue Infections : The antibiotic is also indicated for treating skin infections, such as cellulitis and abscesses.
  • Oral Infections : It has been used to address infections in the oral cavity, particularly those caused by anaerobic bacteria .

Table 1: Clinical Indications of this compound

IndicationDescription
Respiratory Tract InfectionsEffective against pathogens like Streptococcus pneumoniae
Skin and Soft Tissue InfectionsTreats conditions such as cellulitis and abscesses
Oral InfectionsUsed for infections caused by anaerobic bacteria

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of this compound. Research indicates that it can suppress T-cell responses by inhibiting interleukin-2 (IL-2) production. This effect suggests potential applications in managing post-transplant complications and inflammatory diseases .

Table 2: Immunomodulatory Effects of this compound

EffectMechanismPotential Applications
T-cell SuppressionInhibits IL-2 productionPost-transplant care, inflammatory diseases
Modulation of Immune ResponseAlters T-cell functionAutoimmune disorders

Research Advancements

Ongoing research aims to enhance the efficacy and reduce resistance associated with this compound. Innovations include:

  • Biosynthetic Gene Exploration : Studies are investigating the biosynthetic pathways of midecamycin to improve production yields through recombinant DNA technology .
  • Glycosylation Studies : Research indicates that glycosylation can affect the stability and activity of midecamycin, leading to novel derivatives with enhanced properties .

Table 3: Research Directions in Midecamycin Development

Research FocusDescription
Biosynthetic Gene ExplorationEnhancing production via genetic manipulation
Glycosylation StudiesInvestigating modifications for improved efficacy

Case Studies

Several case studies have documented the successful application of this compound in clinical settings:

  • Case Study 1 : A study involving patients with chronic respiratory infections demonstrated significant improvement in symptoms following treatment with this compound, showcasing its effectiveness against resistant strains.
  • Case Study 2 : In a cohort of patients undergoing organ transplants, administration of midecamycin led to reduced incidences of opportunistic infections due to its immunomodulatory effects.

作用機序

ミオカマイシンは、細菌のタンパク質合成を阻害することによってその効果を発揮します。 翻訳中にペプチドの転座を阻害する、50Sリボソームサブユニットに結合します 。この作用により、細菌の増殖と複製が効果的に停止します。 ミオカマイシンの分子標的は、翻訳過程に関与するリボソームRNAとその関連タンパク質です .

特性

CAS番号

55881-07-7

分子式

C45H71NO17

分子量

898.0 g/mol

IUPAC名

[10-acetyloxy-6-[5-[(4R)-4-acetyloxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate

InChI

InChI=1S/C45H71NO17/c1-13-34(50)59-33-23-36(52)55-26(4)18-16-15-17-19-32(58-29(7)48)25(3)22-31(20-21-47)41(42(33)54-12)62-44-39(53)38(46(10)11)40(27(5)57-44)61-37-24-45(9,63-30(8)49)43(28(6)56-37)60-35(51)14-2/h15-17,19,21,25-28,31-33,37-44,53H,13-14,18,20,22-24H2,1-12H3/t25?,26?,27?,28?,31?,32?,33?,37?,38?,39?,40?,41?,42?,43?,44?,45-/m1/s1

InChIキー

GQNZGCARKRHPOH-LXTSXRIISA-N

SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)OC(=O)C)N(C)C)O)CC=O)C)OC(=O)C)C

異性体SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)OC(=O)CC)(C)OC(=O)C)N(C)C)O)CC=O)C)OC(=O)C)C

正規SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)OC(=O)C)N(C)C)O)CC=O)C)OC(=O)C)C

外観

Solid powder

Key on ui other cas no.

55881-07-7

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

maidimeisu
Midecamin
midecamycin
midecamycin acetate
midecamycin diacetate
midekamycin
midekamycin acetate
Mosil
mydecamycin
Myoxam
neoisomidecamycin
Normicina
SF 837
SF-837

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Midecamycin acetate
Reactant of Route 2
Midecamycin acetate
Reactant of Route 3
Midecamycin acetate
Reactant of Route 4
Midecamycin acetate
Reactant of Route 5
Midecamycin acetate
Reactant of Route 6
Midecamycin acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。